molecular formula C22H28N2O5 B3710741 (5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3710741
M. Wt: 400.5 g/mol
InChI Key: QBIWOWIRQPIPBT-BOPFTXTBSA-N
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Description

(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and a methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the core diazinane structure. This can be achieved through a series of condensation reactions involving appropriate precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents to prevent side reactions.

    Substitution: Halogens or alkylating agents are used, with reaction conditions varying depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its potential applications across various fields. Unlike simpler compounds, its complex structure allows for more targeted interactions with biological molecules, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-14(2)13-29-18-10-9-15(12-19(18)28-3)11-17-20(25)23-22(27)24(21(17)26)16-7-5-4-6-8-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,23,25,27)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIWOWIRQPIPBT-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-cyclohexyl-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

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